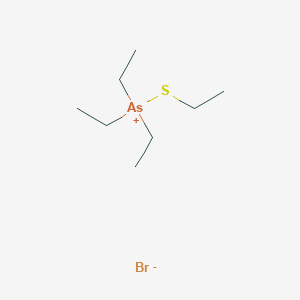
Triethyl(ethylsulfanyl)arsanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethyl(ethylsulfanyl)arsanium bromide is an organoarsenic compound with the molecular formula C_8H_20AsSBr. This compound is characterized by the presence of an arsenic atom bonded to three ethyl groups and one ethylsulfanyl group, with a bromide ion as the counterion. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(ethylsulfanyl)arsanium bromide typically involves the reaction of triethylarsine with ethylsulfanyl bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane or toluene. The reaction proceeds as follows:
(C2H5)3As+C2H5SBr→(C2H5)3AsSC2H5Br
The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions
Triethyl(ethylsulfanyl)arsanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) species.
Reduction: It can be reduced to form arsenic(III) species.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under mild conditions.
Major Products Formed
Oxidation: Arsenic(V) compounds.
Reduction: Arsenic(III) compounds.
Substitution: Various substituted arsenic compounds depending on the nucleophile used.
科学研究应用
Triethyl(ethylsulfanyl)arsanium bromide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of materials with unique properties, such as semiconductors and catalysts.
作用机制
The mechanism by which Triethyl(ethylsulfanyl)arsanium bromide exerts its effects involves the interaction of the arsenic atom with various molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, it can interact with DNA and RNA, affecting gene expression and cellular function. The pathways involved include oxidative stress and disruption of cellular redox balance.
相似化合物的比较
Similar Compounds
Triethylarsine: Similar structure but lacks the ethylsulfanyl group.
Triethyl(phenylsulfanyl)arsanium bromide: Similar structure with a phenylsulfanyl group instead of an ethylsulfanyl group.
Triethyl(ethylsulfanyl)phosphonium bromide: Similar structure with phosphorus instead of arsenic.
Uniqueness
Triethyl(ethylsulfanyl)arsanium bromide is unique due to the presence of both ethyl and ethylsulfanyl groups bonded to arsenic This combination imparts distinct reactivity and properties compared to other organoarsenic compounds
属性
CAS 编号 |
33083-28-2 |
|---|---|
分子式 |
C8H20AsBrS |
分子量 |
303.14 g/mol |
IUPAC 名称 |
triethyl(ethylsulfanyl)arsanium;bromide |
InChI |
InChI=1S/C8H20AsS.BrH/c1-5-9(6-2,7-3)10-8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
UGVSOCSPUZHSAQ-UHFFFAOYSA-M |
规范 SMILES |
CCS[As+](CC)(CC)CC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


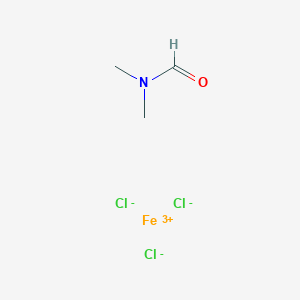
![2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate](/img/structure/B14674777.png)
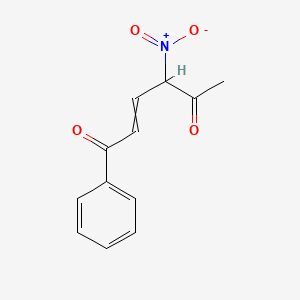
![Bicyclo[6.1.0]nona-1,6-diene](/img/structure/B14674799.png)


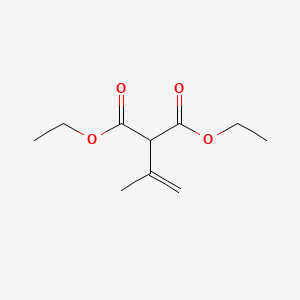
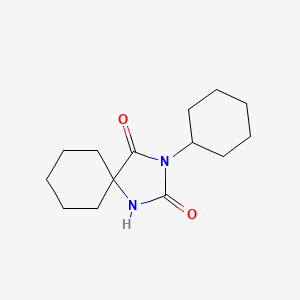
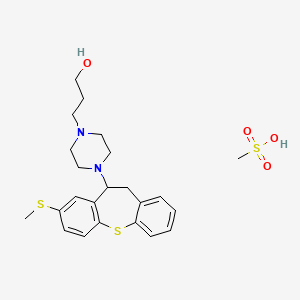

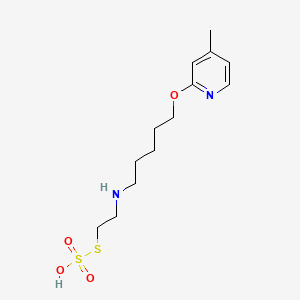
![2',2',6',6'-Tetramethylspiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B14674842.png)
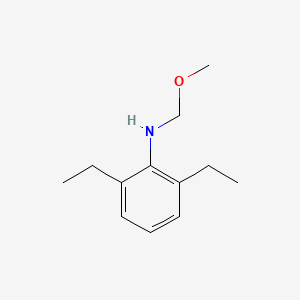
![1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride](/img/structure/B14674864.png)
